Methods and Technical Details
The synthesis of DYRKs-IN-1 typically involves a multi-step organic synthesis process. The initial steps often include the formation of key intermediates through reactions such as amide coupling or alkylation. Following this, various purification techniques such as recrystallization or chromatography may be employed to isolate the desired hydrochloride salt form. The synthesis process requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product.
For example, one common method involves the use of a specific coupling agent to facilitate the formation of amides from carboxylic acids and amines, followed by cyclization reactions to construct the bicyclic core structure characteristic of DYRKs-IN-1. The final step typically involves protonation to yield the hydrochloride salt, enhancing solubility in aqueous environments .
Structure and Data
The molecular structure of DYRKs-IN-1 features a bicyclic framework that is crucial for its biological activity. The compound's chemical formula is CHClNO, with a molecular weight of approximately 299.77 g/mol. Its structure includes several functional groups that contribute to its interaction with the DYRK family kinases.
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into the spatial arrangement of atoms within the molecule. This structural information is essential for understanding how DYRKs-IN-1 binds to its target kinase and inhibits its activity .
Reactions and Technical Details
DYRKs-IN-1 primarily functions through competitive inhibition of the DYRK kinases. The mechanism involves binding to the ATP-binding site of the kinase, preventing ATP from engaging with the enzyme, thereby inhibiting phosphorylation events critical for downstream signaling pathways.
In vitro studies have demonstrated that DYRKs-IN-1 effectively reduces phosphorylation levels of specific substrates associated with DYRK activity. This inhibition can lead to altered cellular responses such as reduced cell proliferation or increased apoptosis in cancer cell lines .
Process and Data
The mechanism by which DYRKs-IN-1 exerts its effects involves direct binding to the catalytic domain of the DYRK kinases. Once bound, it stabilizes an inactive conformation of the kinase, effectively blocking substrate access and preventing phosphorylation.
Research has shown that inhibition by DYRKs-IN-1 leads to significant changes in cellular signaling pathways associated with cancer progression and neurodegenerative diseases. For instance, reduced activity in pathways such as Wnt and Notch has been observed following treatment with this compound, indicating its potential utility in therapeutic strategies targeting these pathways .
Physical and Chemical Properties
DYRKs-IN-1 (hydrochloride) exhibits several notable physical properties:
Chemical properties include stability under standard laboratory conditions but may require protection from light and moisture during storage .
Scientific Uses
DYRKs-IN-1 has significant applications in scientific research, particularly in:
CAS No.: 864821-90-9
CAS No.: 13836-61-8
CAS No.: 34255-08-8
CAS No.:
CAS No.: 610764-96-0